1,4-Dichloropyrido[4,3-d]pyridazine can be classified under the category of heteroaromatic compounds due to its nitrogen-containing structure. It has been studied for its various biological activities, including potential anticancer properties and other pharmacological effects. The compound’s synthesis and characterization have been documented in several scientific studies, highlighting its relevance in organic synthesis and medicinal chemistry .
The synthesis of 1,4-Dichloropyrido[4,3-d]pyridazine typically involves multi-step reactions that include cyclization processes. One common method involves the reaction of pyridazine derivatives with chlorinating agents under controlled conditions.
The molecular structure of 1,4-Dichloropyrido[4,3-d]pyridazine features a fused bicyclic system composed of two nitrogen atoms within the pyridazine ring.
Density Functional Theory (DFT) calculations can provide insights into the electronic properties and stability of this compound compared to other derivatives .
1,4-Dichloropyrido[4,3-d]pyridazine participates in various chemical reactions typical for heteroaromatic compounds.
Reactions are often performed under acidic or basic conditions depending on the desired outcome and stability of intermediates .
The mechanism of action for 1,4-Dichloropyrido[4,3-d]pyridazine largely depends on its interactions at a molecular level with biological targets.
1,4-Dichloropyrido[4,3-d]pyridazine has several potential applications in scientific research and industry.
1,4-Dichloropyrido[4,3-d]pyridazine is a bicyclic heteroaromatic compound characterized by a fused pyridine and pyridazine ring system. The molecular formula is C₇H₃Cl₂N₃, with a molecular weight of 200.025 g/mol. This structure features two chlorine atoms at positions 1 and 4 of the pyridazine ring, contributing to its electron-deficient character and reactivity. The systematic IUPAC name, 1,4-dichloropyrido[4,3-d]pyridazine, defines the ring fusion between pyridine (position numbering 4,3) and pyridazine (denoted by "d"), with substituents specified at ring positions 1 and 4 [1] [3].
The compound's structural identity is further defined by several key chemical identifiers:
Table 1: Molecular Identification Data
Identifier Type | Value |
---|---|
CAS Registry Number | 14490-19-8 |
Molecular Formula | C₇H₃Cl₂N₃ |
Exact Mass | 198.970398 Da |
InChI Code | 1S/C₇H₃Cl₂N₃/c8-6-4-1-2-10-3-5(4)7(9)12-11-6/h1-3H |
The bicyclic system exhibits planarity with a calculated density of 1.6±0.1 g/cm³, indicative of compact molecular packing. The presence of multiple nitrogen atoms creates regions of high electron deficiency, making this compound particularly reactive toward nucleophilic substitution [3] [5] [10].
Positional isomerism significantly influences the properties and reactivity of pyridazine derivatives. In the case of 1,4-dichloropyrido[4,3-d]pyridazine, the specific fusion pattern ([4,3-d]) determines the electronic distribution and potential reaction sites. The [4,3-d] fusion denotes attachment between pyridine carbon 4 and pyridazine nitrogen 1, creating a distinct electron distribution compared to alternative fusion patterns such as [3,4-d]. This distinction is critical as it affects molecular dipole moments, aromaticity, and biological interactions [2] [5].
The chlorine substituents at positions 1 and 4 create asymmetric electronic environments within the ring system. Position 4 is electronically activated toward nucleophilic substitution due to the adjacent ring nitrogen (N2), while position 1 exhibits lower reactivity. This differential reactivity enables selective functionalization, a property exploited in pharmaceutical synthesis. The compound's regiochemistry is confirmed through crystallographic data and nuclear magnetic resonance spectroscopy, which show distinct electronic environments for C1 and C4 [4] [10].
Pyridazine ring systems exhibit higher dipole moments (approximately 4.22 Debye) compared to isomeric diazines due to the asymmetric placement of adjacent nitrogen atoms. This characteristic enhances π-π stacking interactions with biological targets and influences solubility parameters, as evidenced by the compound's moderate calculated log P value of 0.64 [3] [7] [9].
The discovery of 1,4-dichloropyrido[4,3-d]pyridazine emerged from mid-20th century investigations into fused heterocyclic systems. Initial synthetic approaches involved cyclocondensation reactions of dichloromaleyl hydrazine with aminopyridines, though these methods suffered from low yields and complex byproduct formation. A significant advancement occurred with the development of catalytic halogenation methods, allowing direct chlorination of the pyridopyridazine core [5].
The compound gained prominence as a synthetic intermediate following its commercial availability in the 1980s. Documented synthesis improvements include the high-yield route (64%) developed by Kaizerman and colleagues in 2010, involving palladium-catalyzed cross-coupling that dramatically increased accessibility for pharmaceutical research [5]. This synthetic breakthrough coincided with expanding interest in pyridazine derivatives as privileged structures in medicinal chemistry, leading to investigation of this compound as a precursor to biologically active molecules [9].
Key historical applications emerged in the 21st century, particularly in patent literature documenting its use in developing NLRP3 inflammasome inhibitors (patent AU2023238121A1, 2023) and nematicidal agents (2024). The compound's versatility as a bis-electrophile enabled efficient derivatization for structure-activity relationship studies, cementing its role in contemporary drug discovery pipelines [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2